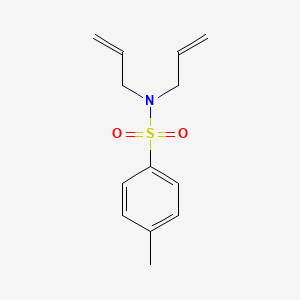

N,N-diallyl-4-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHMBXWZHCSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325916 | |

| Record name | N,N-diallyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-72-4 | |

| Record name | 50487-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50487-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diallyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diallyl-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N,N-diallyl-4-methylbenzenesulfonamide (CAS: 50487-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide, with the CAS number 50487-72-4, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established and versatile class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed plausible synthesis protocol, and a discussion of its potential applications in research and drug development based on the activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 50487-72-4 | N/A |

| Molecular Formula | C₁₃H₁₇NO₂S | [4] |

| Molecular Weight | 251.35 g/mol | [4] |

| Appearance | Colorless to light yellow/orange clear liquid | N/A |

| Purity | Typically >95% | N/A |

| SMILES | C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1 | [4] |

| InChI | InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 | N/A |

| MDL Number | MFCD00226469 | [4] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and are expected to yield the desired product.[5]

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)

Materials:

-

p-Toluenesulfonyl chloride

-

Allylamine

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 5 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1.0 eq) in THF.

-

To the stirring solution, add allylamine (1.1 eq) dropwise.

-

Following the addition of allylamine, add an aqueous solution of potassium carbonate (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.

-

Separate the organic layer and wash it sequentially with water (3x) and brine (1x).

-

Back-extract the aqueous layers with dichloromethane.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Final Product)

Materials:

-

N-allyl-4-methylbenzenesulfonamide (from Step 1)

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) in THF.

-

To the stirring solution, add allyl bromide (1.0 eq) dropwise.

-

Subsequently, add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.

-

Let the reaction mixture stir at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Applications and Research Directions

While specific biological data for this compound is not yet available in the scientific literature, the broader class of sulfonamides and compounds containing diallyl moieties have been extensively studied, suggesting several potential avenues for research and drug development.

Anticancer Potential

Sulfonamide derivatives are known to exhibit a wide range of anticancer properties.[1][2][3][6] They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival. Furthermore, diallyl compounds, such as diallyl trisulfide found in garlic, have been shown to induce apoptosis and cell cycle arrest in cancer cells. The combination of the sulfonamide scaffold with diallyl groups in this compound makes it an interesting candidate for anticancer screening.

A potential workflow for investigating the anticancer properties of this compound is outlined below.

Caption: A workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

The sulfonamide functional group is historically significant for its antibacterial properties.[1][2][3] Many clinically used antibiotics are based on the sulfonamide scaffold. Therefore, this compound could be screened for its activity against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases. The specific substitution pattern on the sulfonamide nitrogen can significantly influence its inhibitory activity and selectivity. Investigating the inhibitory potential of this compound against a range of enzymes could uncover novel therapeutic targets.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. As a general precaution for a research chemical with limited toxicological data, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important sulfonamide class. While specific biological data for this compound is currently lacking, its structural features suggest it as a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The detailed synthetic protocol and discussion of potential research avenues provided in this guide aim to facilitate further investigation into the properties and applications of this compound by the scientific community.

References

An In-Depth Technical Guide to the Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diallyl-4-methylbenzenesulfonamide, a valuable intermediate in organic synthesis. This document details two primary synthetic routes: a two-step synthesis involving the sequential allylation of p-toluenesulfonamide and a direct one-step synthesis from p-toluenesulfonyl chloride and diallylamine. This guide includes detailed experimental protocols, quantitative data, and reaction pathway visualizations to support researchers in the successful synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is presented in Table 1.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N-allyl-4-methylbenzenesulfonamide | C₁₀H₁₃NO₂S | 211.28 | 61.0 - 65.0[1] | 326.6 ± 45.0[1] |

| This compound | C₁₃H₁₇NO₂S | 251.34 | Not available | Not available |

Synthetic Pathways

The synthesis of this compound can be achieved through two main routes, each with distinct advantages.

Two-Step Synthesis

This method involves the initial synthesis of the mono-allylated intermediate, N-allyl-4-methylbenzenesulfonamide, followed by a second allylation to yield the final product.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

The first step is the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.

Caption: Reaction scheme for the synthesis of N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of this compound

The intermediate, N-allyl-4-methylbenzenesulfonamide, is then further allylated using an allyl halide in the presence of a base.

Caption: Reaction scheme for the second allylation to form the final product.

One-Step Synthesis

A more direct approach involves the reaction of p-toluenesulfonyl chloride with diallylamine.

Caption: Direct one-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Two-Step Synthesis Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This protocol is adapted from a procedure using pyridine as a base.[2]

Table 2: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| p-Toluenesulfonyl chloride | 190.65 | 3.05 g | 16 mmol |

| Allylamine | 57.09 | 1.31 mL | 18 mmol |

| Pyridine | 79.10 | 1.42 mL | 18 mmol |

| Dichloromethane | - | 20 mL | - |

Procedure:

-

To a solution of allylamine (1.31 mL, 18 mmol) in 20 mL of degassed dichloromethane, add pyridine (1.42 mL, 18 mmol).

-

Stir the resulting solution under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (3.05 g, 16 mmol) portion-wise.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to a pH of 2-3 with concentrated HCl.

-

Dilute with 20 mL of CH₂Cl₂ and wash the organic phase with water (3 x 20 mL).

-

Back-extract the aqueous layer with CH₂Cl₂ (20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain a yellow solid.

-

Recrystallize the crude product from cold ethanol to yield pale-yellow crystals.

Expected Yield: 56%[2]

Step 2: Synthesis of this compound

This is a general procedure for N-allylation and can be adapted for the second allylation step.[3]

Table 3: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles |

| N-allyl-4-methylbenzenesulfonamide | 211.28 | 211 mg | 1 mmol |

| Allyl bromide | 120.98 | 0.087 mL | 1 mmol |

| Potassium hydroxide (KOH) | 56.11 | 140 mg | 2.5 mmol |

| 1,4-Dioxane | - | 1 mL | - |

Procedure:

-

In a microwave-safe vial, combine N-allyl-4-methylbenzenesulfonamide (1 mmol), allyl bromide (1 mmol), and potassium hydroxide (2.5 mmol) in 1,4-dioxane (1 mL).

-

Subject the mixture to microwave irradiation at 50 W for 7 minutes.

-

After the reaction, quench with cold water.

-

Extract the crude product with ethyl acetate.

-

Wash the organic layer with dilute HCl and then with distilled water.

-

Dry the combined organic layer over anhydrous Na₂SO₄.

-

Purify the product by column chromatography on silica gel.

One-Step Synthesis Protocol (Proposed)

While a specific, detailed protocol for the direct synthesis was not found in the literature search, a general procedure can be proposed based on the reaction of p-toluenesulfonyl chloride with secondary amines.

Table 4: Proposed Reagents for One-Step Synthesis

| Reagent | Molar Mass ( g/mol ) | Proposed Amount | Proposed Moles |

| p-Toluenesulfonyl chloride | 190.65 | 1.91 g | 10 mmol |

| Diallylamine | 97.16 | 1.2 mL | 10 mmol |

| Triethylamine | 101.19 | 1.4 mL | 10 mmol |

| Dichloromethane | - | 20 mL | - |

Proposed Procedure:

-

Dissolve diallylamine (10 mmol) and triethylamine (10 mmol) in dichloromethane (20 mL) and cool the mixture in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (10 mmol) in dichloromethane.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Wash the reaction mixture with dilute HCl solution.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Reaction Workflows

The following diagrams illustrate the workflows for the described synthetic methods.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Proposed workflow for the one-step synthesis.

References

An In-depth Technical Guide to N,N-diallyl-4-methylbenzenesulfonamide: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, holds interest for its potential applications in synthetic chemistry and drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticonvulsant, and anti-inflammatory properties. The presence of two allyl groups on the nitrogen atom of this compound provides unique reactivity and structural characteristics, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structure, formula, synthesis, and known properties of this compound.

Chemical Structure and Formula

This compound is characterized by a central sulfonamide core, with a tolyl group (4-methylphenyl) attached to the sulfur atom and two allyl groups (prop-2-en-1-yl) attached to the nitrogen atom.

Molecular Formula: C₁₃H₁₇NO₂S

Structure:

The key structural features include the aromatic tolyl group, the electron-withdrawing sulfonyl group, and the two reactive allyl moieties.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related precursor, N-allyl-4-methylbenzenesulfonamide, can provide some insights. The following table summarizes the key identifiers for this compound and the available physical data for its mono-allyl counterpart.

| Property | Value | Reference |

| Compound Name | This compound | |

| Synonyms | Diallyltosylamine, 4-methyl-N,N-di(prop-2-en-1-yl)benzenesulfonamide | |

| CAS Number | 50487-72-4 | |

| Molecular Weight | 251.34 g/mol | |

| Physical State | Solid | |

| Melting Point of N-allyl-4-methylbenzenesulfonamide | 61.0 to 65.0 °C | |

| Boiling Point of N-allyl-4-methylbenzenesulfonamide | 326.6 °C at 760 mmHg | |

| Density of N-allyl-4-methylbenzenesulfonamide | 1.145 g/cm³ |

Synthesis and Experimental Protocols

General Synthetic Approach: Nucleophilic Substitution

The synthesis involves the nucleophilic attack of the secondary amine (diallylamine) on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base is typically added to neutralize the hydrochloric acid byproduct.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and can be modified for the synthesis of the target compound by substituting diallylamine for allylamine.

Materials:

-

4-methylbenzenesulfonyl chloride (Tosyl chloride)

-

Diallylamine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

A suitable base (e.g., triethylamine, pyridine, or aqueous potassium carbonate)

-

5 M Hydrochloric acid (for workup)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diallylamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.2 equivalents) to the solution. If using an aqueous base like potassium carbonate, a biphasic system will be formed.

-

In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the tosyl chloride solution to the stirring amine solution at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary.

-

Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

If a water-miscible solvent like THF was used, remove the solvent under reduced pressure.

-

Add dichloromethane to the residue and wash the organic layer sequentially with 5 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented, the broader class of sulfonamides is of significant interest to the pharmaceutical industry. The presence of the diallyl functionality opens up avenues for further chemical modifications. The double bonds in the allyl groups are susceptible to a variety of chemical transformations, including:

-

Metathesis Reactions: Ring-closing metathesis could be employed to synthesize novel heterocyclic structures containing the sulfonamide moiety.

-

Addition Reactions: The double bonds can undergo various addition reactions, allowing for the introduction of diverse functional groups.

-

Polymerization: The allyl groups could potentially be used in polymerization reactions to create novel materials.

These potential transformations make this compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. The sulfonamide core itself is a known pharmacophore that can be targeted towards various enzymes and receptors.

Conclusion

This compound is a readily accessible organic compound with a structure that is ripe for further chemical exploration. While detailed characterization and biological data for this specific molecule are sparse in the public domain, its synthesis is straightforward based on established methodologies for sulfonamide formation. For researchers and professionals in drug development, this compound represents a valuable starting material for the synthesis of novel and potentially bioactive molecules, leveraging both the established pharmacological importance of the sulfonamide group and the versatile reactivity of the diallylamine moiety. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

N,N-Diallyl-4-methylbenzenesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of N,N-diallyl-4-methylbenzenesulfonamide, with a primary focus on its molecular weight. While this compound is available commercially for research purposes, detailed experimental protocols and biological activity data are not extensively available in peer-reviewed literature. This document summarizes the known information and provides a theoretical framework for its synthesis and characterization based on closely related analogs.

Physicochemical Properties

This compound is a sulfonamide derivative characterized by a tosyl group and two allyl substituents on the nitrogen atom. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 251.35 g/mol | [1] |

| Molecular Formula | C₁₃H₁₇NO₂S | [1] |

| CAS Number | 50487-72-4 | [1] |

| Canonical SMILES | C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1 | |

| InChI Key | OKXHMBXWZHCSMR-UHFFFAOYSA-N | [2] |

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Diallylamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)

-

Hydrochloric acid (HCl) solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzenesulfonyl chloride in the chosen anhydrous solvent.

-

To this stirring solution, add diallylamine dropwise.

-

Following the addition of the amine, slowly add the base to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound could be achieved by recrystallization or column chromatography.

Note: This protocol is hypothetical and would require optimization of reagents, solvents, temperature, and reaction time.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, the following analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O) stretching vibrations.

Biological Activity and Applications in Drug Development

Currently, there is a lack of published data on the biological activity of this compound. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The presence of the diallyl functionality could confer unique properties, potentially making it a target for further investigation in drug discovery and development. However, without experimental data, any potential applications remain speculative.

Conclusion

This compound is a known chemical entity with a definitive molecular weight of 251.35 g/mol . While its synthesis is theoretically straightforward based on the chemistry of analogous sulfonamides, detailed experimental protocols and characterization data are not well-documented in the public domain. Furthermore, its biological activity and potential applications in drug development are yet to be explored. This guide serves as a foundational document based on the available information, highlighting the need for further research to fully characterize this compound and unlock its potential.

References

Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound N,N-diallyl-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data in public literature, this document outlines a reliable synthetic protocol and presents predicted spectral characteristics based on analogous compounds and spectroscopic principles.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-methylbenzenesulfonyl chloride and allylamine. The initial reaction forms the intermediate N-allyl-4-methylbenzenesulfonamide, which is subsequently allylated to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This procedure is adapted from the synthesis of similar sulfonamides.[1]

-

Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add a solution of allylamine (2.0 eq) in the same solvent. Alternatively, 1.05 equivalents of allylamine and 1 equivalent of a tertiary amine base like triethylamine can be used.

-

Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This proposed method is based on the alkylation of N-substituted sulfonamides.[1]

-

Dissolve the synthesized N-allyl-4-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-1.5 eq), to the solution and stir for a short period to deprotonate the sulfonamide nitrogen.

-

Add allyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours, monitoring the progress by TLC.

-

After the reaction is complete, quench the mixture by carefully adding water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally related compounds and general principles of NMR, IR, and MS spectroscopy.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.30 | d | 2H | Ar-H (meta to SO₂) |

| ~5.70 | m | 2H | -CH=CH₂ |

| ~5.15 | m | 4H | -CH=CH₂ |

| ~3.90 | d | 4H | N-CH₂- |

| 2.43 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz).

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | Ar-C (para) |

| ~137.0 | Ar-C (ipso) |

| ~133.0 | -CH=CH₂ |

| ~129.8 | Ar-CH (meta) |

| ~127.5 | Ar-CH (ortho) |

| ~118.5 | -CH=CH₂ |

| ~50.0 | N-CH₂- |

| 21.6 | Ar-CH₃ |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~920 | Strong | =C-H bend (alkene, out-of-plane) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z values for Major Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment |

| 251 | [M]⁺ (Molecular Ion) |

| 210 | [M - C₃H₅]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of N,N-diallyl-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the known physical properties of N,N-diallyl-4-methylbenzenesulfonamide, including its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development. This document details experimental protocols for the determination of these properties and includes visualizations of synthetic pathways and experimental setups.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 251.34 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 190-193 °C at 9 mmHg | --INVALID-LINK--[2] |

| 193 °C at 9 mmHg | --INVALID-LINK-- | |

| Physical State | Liquid at 20 °C | --INVALID-LINK-- |

| Solid | --INVALID-LINK--[1] | |

| Yellow Liquid | --INVALID-LINK--[3] | |

| CAS Number | 50487-72-4 | --INVALID-LINK--[4] |

Note: The conflicting reports on the physical state (solid vs. liquid) may be due to differences in purity or observation conditions.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be derived from the synthesis of analogous sulfonamides, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide.[5][6] The proposed synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with diallylamine.

Proposed Synthesis Workflow

References

Solubility Profile of N,N-diallyl-4-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide is a versatile organic compound frequently utilized in synthetic chemistry, particularly as a precursor in ring-closing metathesis (RCM) reactions to form nitrogen-containing heterocycles. A thorough understanding of its solubility in various solvents is critical for reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound in common laboratory solvents, detailed experimental protocols for precise solubility determination, and key experimental workflows involving this compound.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The nonpolar allyl and tolyl groups significantly reduce the molecule's ability to form hydrogen bonds with water, likely leading to very poor aqueous solubility. |

| Methanol | Soluble | The related N-allyl-4-methylbenzenesulfonamide is known to be soluble in methanol. The diallylated compound is also expected to be soluble.[1][2] | |

| Ethanol | Soluble | Similar to methanol, ethanol should be a good solvent due to its ability to interact with the sulfonamide group and solvate the organic portions of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5] |

| Acetone | Soluble | Acetone is a versatile solvent that should effectively dissolve the compound. | |

| Acetonitrile | Soluble | Acetonitrile is a common solvent in organic synthesis and is expected to be a suitable solvent. | |

| Dichloromethane (DCM) | Soluble | The compound has been documented to be dissolved in DCM for synthetic reactions.[6] | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that should readily dissolve the compound. | |

| Nonpolar | Toluene | Soluble | The presence of the tolyl group in the molecule suggests good solubility in aromatic solvents like toluene. |

| Hexane | Sparingly Soluble | While the allyl groups provide some nonpolar character, the overall polarity from the sulfonamide group may limit solubility in highly nonpolar alkanes like hexane. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental methods are essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Determining Equilibrium Solubility

This method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents of high purity

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental and Logical Workflows

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-toluenesulfonyl chloride.

Ring-Closing Metathesis (RCM) of this compound

A primary application of this compound is in the synthesis of 1-tosyl-2,5-dihydro-1H-pyrrole via an intramolecular ring-closing metathesis reaction, typically catalyzed by a ruthenium-based catalyst.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined, the provided predictions and detailed protocols offer a robust framework for researchers to handle this compound effectively in their work. The outlined synthetic and reaction workflows further illustrate its practical application in organic chemistry. It is recommended that researchers perform their own solubility tests using the described methodologies to obtain precise data for their specific applications.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

Technical Guide: Stability and Storage of N,N-diallyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N,N-diallyl-4-methylbenzenesulfonamide. The information is compiled from publicly available data and general chemical principles to ensure the integrity of the compound for research and development purposes.

Chemical Properties

| Property | Value |

| CAS Number | 50487-72-4 |

| Molecular Formula | C₁₃H₁₇NO₂S |

| Molecular Weight | 251.35 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid or solid |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The diallyl functional groups may be susceptible to oxidation. An inert atmosphere will prevent oxidative degradation. |

| Light | Store in the dark (amber vial) | To prevent potential photolytic degradation. |

| Container | Tightly sealed container | Prevents contamination and exposure to moisture. |

Stability Profile

While specific quantitative stability studies on this compound are not extensively available in public literature, the stability can be inferred from the behavior of its core functional groups: the sulfonamide and the N,N-diallyl moieties.

Hydrolytic Stability

The sulfonamide group is generally considered to be hydrolytically stable, particularly at neutral to alkaline pH.

| pH | Stability at 25°C |

| Acidic (pH < 7) | Potentially less stable; hydrolysis may be catalyzed. |

| Neutral (pH 7) | Generally stable (Half-life > 1 year). |

| Alkaline (pH > 7) | Generally stable (Half-life > 1 year). |

Note: This data is based on general studies of the sulfonamide functional group and should be considered as a guideline. Empirical testing for the specific compound is recommended for critical applications.

Thermal Stability

The thermal stability of this compound has not been publicly documented in detail. However, general information on sulfonamides suggests they possess good thermal stability.

-

General Handling: Avoid exposure to high temperatures and sources of ignition.

-

Hazardous Decomposition: Upon thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be formed.

Reactivity of the Diallyl Group

The N,N-diallyl groups are potential sites of reactivity and degradation. The double bonds can be susceptible to:

-

Oxidation: Leading to the formation of epoxides, diols, or other oxidation products.

-

Addition Reactions: The double bonds can react with various reagents.

-

Polymerization: The allyl groups could potentially undergo polymerization, especially in the presence of initiators or upon exposure to heat or light.

Experimental Protocols

Objective: To determine the degradation of this compound under various stress conditions over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C).

-

Humidity: High humidity environments.

-

Light: Exposure to UV and visible light.

-

pH: Acidic, neutral, and alkaline solutions.

-

-

Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.

Visualizations

Logical Flow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound to ensure its stability.

Caption: Recommended Handling and Storage Workflow.

Potential Degradation Pathways

This diagram outlines the potential degradation pathways for this compound based on its chemical structure.

Caption: Inferred Degradation Pathways.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous empirical stability testing. Researchers should always perform their own stability studies to ensure the quality and integrity of this compound for their specific applications. Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

An In-depth Technical Guide to the Core Reactions of N,N-diallyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and key reactions of N,N-diallyl-4-methylbenzenesulfonamide, a versatile building block in modern organic synthesis. The unique structural feature of this compound, possessing two allyl moieties attached to a sulfonamide nitrogen, opens up a range of synthetic possibilities, most notably in the construction of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will delve into the primary synthetic transformations of this compound, with a focus on intramolecular cyclization reactions.

Synthesis of this compound

The preparation of this compound is a straightforward process, typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as tosyl chloride) and diallylamine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A related and well-documented synthesis is the two-step preparation of the mono-allylated precursor, N-allyl-4-methylbenzenesulfonamide, followed by a second alkylation.[1][2] An environmentally benign synthesis of N-allyl-4-methylbenzenesulfonamide has been reported using aqueous potassium carbonate in tetrahydrofuran.[1][2] Subsequent allylation would yield the desired this compound.

Experimental Protocol: Synthesis of N-allyl-4-methylbenzenesulfonamide[1]

-

Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.

-

Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.

-

Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

-

Separate the organic layer and wash it three times with water and once with brine.

-

Back-extract the aqueous layers with 10 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Key Reactions of this compound

The presence of two terminal alkene functionalities makes this compound an ideal substrate for intramolecular cyclization reactions. The most prominent of these is Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes.[3][4] For this compound, this reaction leads to the formation of a five-membered nitrogen heterocycle, 1-(4-methylphenyl)sulfonyl-2,5-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.[3] The driving force for this reaction is the formation of a stable cyclic product and the release of volatile ethylene gas.[3]

The ring-closing metathesis of N,N-diallyltosylamide has been documented, confirming the feasibility of this transformation.[1]

References

Methodological & Application

Application Notes and Protocols: N,N-diallyl-4-methylbenzenesulfonamide as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is critical, requiring a balance of stability under various reaction conditions and facile, selective removal. The N,N-diallyl-4-methylbenzenesulfonamide (or N,N-diallyl-tosylamide) group is an emerging strategy for the protection of primary and secondary amines. This group combines the robustness of the well-known tosylamide with the unique deprotection chemistry of the allyl groups.

The N,N-diallyl-tosyl group is introduced by reacting the amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) and an allyl halide, or by reacting a primary amine first with tosyl chloride and then with two equivalents of an allyl halide. Deprotection is typically achieved under mild conditions using palladium catalysis, which cleaves the N-allyl bonds, followed by the removal of the tosyl group if required, often under reductive or harsh acidic conditions. The key advantage of the diallyl system is the orthogonality of the allyl group removal, which allows for selective deprotection in the presence of other common protecting groups.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for amines, including detailed experimental protocols for protection and deprotection, quantitative data on substrate scope and yields for analogous systems, and a discussion of its orthogonality with other common protecting groups.

Data Presentation

Note: Specific quantitative data for the protection and deprotection of a wide range of substrates using this compound is not extensively available in the current literature. The following tables present representative data for analogous N-tosylation, N,N-diallylation, and palladium-catalyzed deallylation reactions to provide an expected range of yields and reaction times.

Table 1: Representative Yields for the Protection of Primary Amines as N,N-Diallylsulfonamides (Analogous Two-Step Procedure)

| Entry | Amine Substrate | Allylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Allyl Bromide | K₂CO₃ | DMF | 12 | 85 | [1] |

| 2 | Benzylamine | Allyl Bromide | NaH | THF | 6 | 92 | General Procedure |

| 3 | Cyclohexylamine | Allyl Chloride | Triethylamine | DCM | 24 | 88 | |

| 4 | Glycine methyl ester | Allyl Bromide | K₂CO₃ | Acetonitrile | 16 | 75 | [2] |

Table 2: Representative Yields for the Palladium-Catalyzed Deprotection of N,N-Diallyl-Sulfonamides (Analogous Systems)

| Entry | Substrate | Palladium Catalyst | Allyl Scavenger | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N,N-Diallyl-p-toluenesulfonamide | Pd(PPh₃)₄ | Morpholine | THF | 2 | 95 | [3] |

| 2 | N-Allyl-N-benzyl-p-toluenesulfonamide | PdCl₂(dppf) | Dimedone | Dioxane | 4 | 90 | General Procedure |

| 3 | N,N-Diallyl-benzenesulfonamide | Pd₂(dba)₃ / PPh₃ | N,N'-Dimethylbarbituric acid | DCM | 1.5 | 98 | [2] |

| 4 | N,N-Diallyl-nosylamide | Pd(PPh₃)₄ | Thiophenol | THF | 1 | 93 | [4] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine as this compound

This protocol describes a two-step procedure for the protection of a primary amine.

Step 1: N-Monotosylation of the Primary Amine

-

To a stirred solution of the primary amine (1.0 eq.) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq.) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-monotosylated amine can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: N,N-Diallylation of the N-Monotosylated Amine

-

Dissolve the N-monotosylated amine (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M).

-

Add potassium carbonate (3.0 eq.) to the solution.

-

Add allyl bromide (2.5 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3 x) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound.

Protocol 2: Protection of a Secondary Amine as this compound

-

To a stirred solution of the secondary amine (1.0 eq.) in DCM (0.2 M), add pyridine (1.5 eq.).

-

Cool the mixture to 0 °C.

-

Add tosyl chloride (1.2 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Follow the workup procedure as described in Protocol 1, Step 1 (steps 5-7).

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of this compound

This protocol describes the palladium-catalyzed removal of the two allyl groups to yield the N-tosylated amine.

-

Dissolve the this compound (1.0 eq.) in degassed tetrahydrofuran (THF, 0.1 M).

-

Add an allyl scavenger such as morpholine (5.0 eq.) or N,N'-dimethylbarbituric acid (3.0 eq.).

-

Purge the solution with argon or nitrogen for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-tosylated amine.

Note: The resulting N-tosylated amine is very stable and may require harsh conditions for further deprotection (e.g., Na/NH₃, HBr/phenol).

Orthogonality of the N,N-Diallyl-Tosyl Protecting Group

A key advantage of the N,N-diallyl-tosyl group is its orthogonality to other common amine protecting groups. The allyl groups can be selectively removed in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Table 3: Stability of the N,N-Diallyl-Tosyl Group under Various Conditions

| Reagent/Condition | Stability | Comments |

| Acids | ||

| Trifluoroacetic acid (TFA) | Stable | Compatible with Boc deprotection conditions. |

| HCl in Dioxane | Stable | Compatible with Boc deprotection conditions. |

| Stronger Acids (e.g., HBr/AcOH) | Potentially Labile | The tosyl group may be cleaved under harsh acidic conditions. |

| Bases | ||

| Piperidine (20% in DMF) | Stable | Compatible with Fmoc deprotection conditions. |

| NaOH, K₂CO₃ (aqueous) | Stable | Stable to typical basic hydrolysis conditions. |

| Hydrogenolysis | ||

| H₂, Pd/C | Stable | Compatible with Cbz and Bn deprotection. |

| Nucleophiles | ||

| Hydrazine | Stable | Compatible with Dde group removal. |

| Thiols (in the absence of Pd) | Stable | The tosyl group can be cleaved by thiols under specific conditions. |

| Oxidizing/Reducing Agents | ||

| m-CPBA, H₂O₂ | Labile | The allyl double bonds are susceptible to oxidation. |

| NaBH₄, LiAlH₄ | Stable | Stable to common hydride reducing agents. |

Mandatory Visualizations

Caption: Workflow for the protection of a primary amine.

Caption: Workflow for the deprotection of the N,N-diallyl group.

Caption: Orthogonality of the N,N-diallyl-tosyl group.

Conclusion

The this compound protecting group offers a valuable alternative for the protection of amines in multi-step organic synthesis. Its robustness under a variety of conditions, combined with the mild and highly selective nature of its palladium-catalyzed deprotection, makes it an attractive choice for complex molecule synthesis where orthogonality is paramount. While extensive data for this specific protecting group is still emerging, the protocols and data for analogous systems presented here provide a strong foundation for its successful implementation in research and development. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising protecting group strategy.

References

The Role of N,N-diallyl-4-methylbenzenesulfonamide in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of N,N-diallyl-4-methylbenzenesulfonamide in cross-coupling reactions. While direct, extensive studies on this specific reagent are emerging, its structural motifs—the diallyl amine and the tosyl group—suggest significant potential in palladium-catalyzed transformations. This guide synthesizes current knowledge on analogous compounds and outlines protocols for potential synthetic applications, primarily focusing on its role in cascade cyclization-coupling reactions.

Application Notes

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, primarily acting as a precursor for the formation of heterocyclic structures through cascade processes. The two allyl groups provide a platform for intramolecular cyclization events, which can be initiated by the addition of an organopalladium species. This reactivity is particularly useful in the synthesis of substituted dihydropyrroles and other nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug development.

The key reactivity of this compound in this context is a palladium-catalyzed cascade cyclization-coupling process. This reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst, forming an organopalladium(II) complex. This complex then undergoes a migratory insertion with one of the allyl groups of the sulfonamide, leading to a cyclization event that forms a new carbon-carbon bond and a five-membered ring. Subsequent steps involving the second allyl group and reductive elimination lead to the final heterocyclic product and regeneration of the Pd(0) catalyst.

This cascade reaction is a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. The sulfonamide group, while primarily a linking moiety for the two allyl groups, also influences the electronic properties of the substrate and can be a handle for further functionalization or cleavage in subsequent synthetic steps.

Key Applications and Reaction Mechanisms

The most notable application of N,N-diallyl-p-toluenesulfonamide and its analogs is in the palladium-catalyzed synthesis of dihydropyrroles from benzyl halides. This reaction proceeds via a cascade cyclization-coupling process.[1]

Palladium-Catalyzed Cascade Cyclization-Coupling

In this reaction, a benzyl halide is coupled with this compound in the presence of a palladium catalyst to yield a substituted dihydropyrrole. The proposed mechanism involves the formation of a benzylpalladium intermediate, which then coordinates to one of the allyl groups of the sulfonamide. A subsequent intramolecular carbopalladation is followed by a second cyclization and a β-hydride elimination or reductive elimination to afford the dihydropyrrole product.

Below is a general workflow for this transformation:

Caption: General experimental workflow for the synthesis of dihydropyrroles.

The proposed catalytic cycle for this transformation is depicted below:

Caption: Proposed catalytic cycle for dihydropyrrole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of dihydropyrroles from a related N,N-diallyl-p-toluenesulfonamide derivative.[1] These conditions provide a strong starting point for the optimization of reactions with this compound.

| Entry | Benzyl Halide (R-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | 4-Methylbenzyl bromide | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 88 |

| 3 | 4-Methoxybenzyl bromide | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 92 |

| 4 | 4-Chlorobenzyl bromide | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 78 |

| 5 | Benzyl chloride | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 24 | 65 |

Experimental Protocols

General Protocol for the Palladium-Catalyzed Synthesis of Dihydropyrroles

This protocol is adapted from procedures for analogous N,N-diallyl sulfonamides.[1]

Materials:

-

This compound

-

Substituted benzyl halide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the benzyl halide (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

-

Add anhydrous DMF (5 mL) to the flask.

-

Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyrrole product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential for Other Cross-Coupling Reactions

While the cascade cyclization is the most prominently documented role, the structural elements of this compound suggest potential, albeit less explored, roles in other cross-coupling reactions.

-

Heck-type Reactions: The allyl groups could potentially participate in Heck reactions with aryl or vinyl halides, although the intramolecular cascade is likely to be a competing and favored pathway.

-

Allylic Substitution: The allyl groups could, in principle, act as leaving groups in Tsuji-Trost type allylic substitution reactions, though this would require specific catalytic systems to favor this pathway over others.

-

C-N Bond Cleavage: Under certain conditions with specific nickel or palladium catalysts, the C-N bond of the sulfonamide could potentially be cleaved, allowing for the tosyl group to be replaced. However, this is a more challenging and less common transformation for sulfonamides.

It is important to note that many standard cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, typically involve organometallic reagents or N-H bonds that are not present in this compound, making it an unsuitable direct partner for these specific named reactions in its intact form.

References

Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The synthesis is a two-step process, commencing with the formation of N-allyl-4-methylbenzenesulfonamide, followed by a benzylation reaction to yield the final product.[1][2][3] This protocol is adapted from established and peer-reviewed methodologies.

Experimental Overview

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide is achieved in two sequential steps:

-

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide. This initial step involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.[1]

-

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The intermediate, N-allyl-4-methylbenzenesulfonamide, is then reacted with benzyl bromide in the presence of a base to yield the final product.[1]

A visual representation of the experimental workflow is provided below.

Caption: Experimental workflow for the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

| Reagent/Solvent | Quantity | Moles (mmol) |

| 4-Methylbenzenesulfonyl chloride | 1.002 g | 5.25 |

| Allylamine | 0.46 mL | 5.90 |

| Aqueous Potassium Carbonate (0.59 M) | 10 mL | 5.90 |

| Tetrahydrofuran (THF) | 10 mL | - |

| Dichloromethane (DCM) | - | - |

| 5 M Hydrochloric Acid (HCl) | - | - |

| Water | - | - |

| Brine | - | - |

Procedure:

-

Dissolve 1.002 g (5.25 mmol) of 4-methylbenzenesulfonyl chloride in 10 mL of tetrahydrofuran in a reaction flask equipped with a magnetic stirrer.

-

To the stirring solution, add 0.46 mL (5.90 mmol) of allylamine dropwise.

-

Following the addition of allylamine, add 10 mL (5.90 mmol) of 0.59 M aqueous potassium carbonate dropwise.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, acidify the mixture with 5 M HCl.

-

Dilute the mixture with 15 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer three times with water and once with brine.

-

Back-extract the aqueous layers with 10 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from ethanol.

Characterization Data for N-allyl-4-methylbenzenesulfonamide:

| Property | Value |

| Yield | 73% (0.814 g) |

| Melting Point | 69-72 °C |

| ¹³C NMR (100 MHz, Chloroform-d, δ, ppm) | 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 |

| HRMS (ESI) | Calculated for C₁₀H₁₃NNaO₂S [M+Na]⁺: 234.2700; Found: 234.2690 |

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Materials:

| Reagent/Solvent | Quantity | Moles (mmol) |

| N-allyl-4-methylbenzenesulfonamide | 0.905 g | 4.28 |

| Benzyl bromide | 0.51 mL | 4.29 |

| Sodium Hydroxide (0.535 M) | 10 mL | 5.35 |

| Tetrahydrofuran (THF) | 10 mL | - |

| Ethanol (for recrystallization) | - | - |

Procedure:

-

In a reaction flask with a magnetic stirrer, dissolve 0.905 g (4.28 mmol) of N-allyl-4-methylbenzenesulfonamide in 10 mL of tetrahydrofuran.

-

To this stirring solution, add 0.51 mL (4.29 mmol) of benzyl bromide dropwise.

-

Subsequently, add 10 mL (5.35 mmol) of 0.535 M sodium hydroxide dropwise.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, a white precipitate should form. Isolate the precipitate from the reaction mixture by vacuum filtration.

-

Recrystallize the crude product from ethanol to afford white crystals.

-

Dry the purified product under vacuum for 24 hours.

Characterization Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide:

| Property | Value |

| Yield | 67% (0.819 g) |

| Melting Point | 44-47 °C |

| Rf | 0.64 (CH₂Cl₂) |

| ¹³C NMR (100 MHz, Chloroform-d, δ, ppm) | 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65 |

| HRMS (ESI) | Calculated for C₁₇H₁₉NNaO₂S [M+Na]⁺: 324.3800; Found: 324.3801 |

The synthesis of N-benzyl-4-methylbenzenesulfonamides can be achieved through a two-step process that involves treating 4-methylbenzenesulfonyl chloride with a primary amine to create the corresponding 4-methylbenzenesulfonamide, which is then benzylated to produce the substituted N-benzyl-4-methylbenzenesulfonamides.[1][2][3] This methodology was successfully used to synthesize N-allyl-N-benzyl-4-methylbenzenesulfonamide, which was then characterized using spectroscopic and crystallographic techniques.[1] The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined through single-crystal X-ray diffraction.[1][2][3]

References

N,N-Diallyl-4-methylbenzenesulfonamide: Exploring Potential Applications in Medicinal Chemistry

Introduction

N,N-diallyl-4-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While direct and extensive research into its specific medicinal chemistry applications is limited, the structural motifs present in the molecule, namely the sulfonamide group and the diallyl functionality, suggest potential therapeutic avenues. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This report aims to consolidate the available information on related compounds to infer potential applications and provide detailed protocols for its synthesis, which is a crucial first step in any drug discovery pipeline.

Potential Therapeutic Applications

Based on the known biological activities of structurally related sulfonamides, this compound could be investigated for the following applications:

-

Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs. For instance, compounds incorporating a benzenesulfonamide moiety have been explored as inhibitors of carbonic anhydrase IX, an enzyme associated with tumor metabolism. While no specific anticancer data for this compound is available, its core structure suggests it could serve as a scaffold for the development of novel anticancer agents.

-

Enzyme Inhibition: Sulfonamides are known to be effective enzyme inhibitors. A notable example is the inhibition of γ-secretase by N-benzylbenzenesulfonamide derivatives, an area of interest for Alzheimer's disease research.[1] Although this activity has not been confirmed for the diallyl derivative, it represents a plausible line of investigation.

-

Glucocorticoid Receptor Modulation: The N-benzylbenzenesulfonamide scaffold has also been identified in nonsteroidal glucocorticoid receptor modulators.[1] This suggests that this compound could be explored for its potential to modulate this important therapeutic target.

Experimental Protocols

While specific biological assay protocols for this compound are not available in the public domain, a detailed protocol for the synthesis of a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been reported.[1] This two-step synthesis can be adapted for the synthesis of the title compound.

Synthesis of this compound (Proposed)

The synthesis would likely proceed in two steps: first, the reaction of 4-methylbenzenesulfonyl chloride with allylamine to form N-allyl-4-methylbenzenesulfonamide, followed by a second allylation step.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

A detailed protocol for a similar reaction has been described.[2]

Step 2: Synthesis of this compound

This step would involve the allylation of N-allyl-4-methylbenzenesulfonamide. The protocol for the benzylation of a similar compound can be adapted by substituting benzyl bromide with allyl bromide.[1]

Table 1: Reagents and Conditions for Proposed Synthesis

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reaction Conditions |

| 1 | 4-methylbenzenesulfonyl chloride | Allylamine | Pyridine | Dichloromethane | Room Temperature, 24h |

| 2 | N-allyl-4-methylbenzenesulfonamide | Allyl bromide | Sodium Hydride | Tetrahydrofuran | Room Temperature |

Logical Workflow for Investigating Medicinal Chemistry Applications

The following workflow outlines the necessary steps to explore the therapeutic potential of this compound.

While this compound remains an understudied molecule in medicinal chemistry, its structural components suggest that it could be a valuable starting point for the development of new therapeutic agents. The provided synthetic strategies and the proposed workflow offer a clear path for researchers to systematically investigate its biological activities and potential applications in drug discovery. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols: Synthesis and Application of N,N-diallyl-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N-diallyl-4-methylbenzenesulfonamide, a versatile synthetic intermediate. Contrary to potential misconceptions, this compound is not typically employed as an allylating agent for carbonyls or imines. Instead, its primary utility lies in its role as a precursor for more complex molecular architectures. A key application highlighted in this note is its use in ring-closing metathesis (RCM) to generate unsaturated cyclic sulfonamides, which are valuable scaffolds in medicinal chemistry. Detailed methodologies for the synthesis and a representative RCM protocol are presented, along with characterization data and workflow visualizations.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the double N-allylation of 4-methylbenzenesulfonamide. The following protocol is a representative procedure based on standard alkylation methods.

Experimental Protocol: N,N-diallylation of 4-methylbenzenesulfonamide

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous acetone (e.g., 50 mL for a 10 mmol scale) to the flask.

-